molecular formula C12H14N2S B2647040 1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol CAS No. 346458-41-1

1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol

Cat. No.: B2647040
CAS No.: 346458-41-1
M. Wt: 218.32
InChI Key: CVKBGNGVPMPNQU-UHFFFAOYSA-N
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Description

1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol typically involves the reaction of anthranilamide with cyclopentanone under acidic conditions. A common method employs p-toluene sulfonic acid as a catalyst, which facilitates the formation of the spirocyclic structure through a one-pot reaction . The reaction conditions are generally mild, and the process yields the desired product in good quantities.

Industrial Production Methods: While specific industrial production methods for 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol are not well-documented, the scalable synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazoline moiety can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. The quinazoline moiety may interact with nucleic acids or enzymes, affecting cellular processes. The exact pathways and targets are still under investigation, but these interactions underline the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol stands out due to its specific combination of a cyclopentane ring and a quinazoline moiety, which imparts unique chemical reactivity and potential biological activities

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKBGNGVPMPNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=CC=CC=C3C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333685
Record name spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346458-41-1
Record name spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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